molecular formula C7H7N3OS2 B8386016 (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol

(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol

Cat. No.: B8386016
M. Wt: 213.3 g/mol
InChI Key: PQAIEMKIUWRRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a thiourea derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells . The compound may also interact with other molecular pathways, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological properties. This compound’s ability to inhibit topoisomerase I and its potential anticancer activity make it a valuable candidate for further research and development .

Properties

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

(7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H7N3OS2/c1-12-6-5-7(9-3-8-6)13-4(2-11)10-5/h3,11H,2H2,1H3

InChI Key

PQAIEMKIUWRRKK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=C(S2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (7-mercapto[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol (Intermediate 75) (48.3 g) and iodomethane (16.6 mL) in 2M NaOH (450 mL) was stirred at ambient temperature for 5 hours. The crude product was collected by filtration, suspended in water and acidified by addition of 2N HCl. The flocculant solid was collected by filtration, washed with water (200 mL) and ether (200 mL) and dried under vacuum over phosphorus pentoxide to give the title compound as a pale brown solid (27.5 g, 53%);
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
53%

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